molecular formula C12H8Cl3N3O B024256 1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea CAS No. 97627-27-5

1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea

Cat. No. B024256
CAS RN: 97627-27-5
M. Wt: 316.6 g/mol
InChI Key: GBOKNHVRVRMECW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea derivatives has been extensively studied. One approach involves the use of computer-aided design for the synthesis of diaryl urea derivatives, which demonstrate significant antiproliferative effects against various cancer cell lines (Jian Feng et al., 2020). Another method described the solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides, highlighting an atom-economical approach suitable for a broad range of derivatives (V. Rassadin et al., 2016).

Molecular Structure Analysis

Studies focusing on the molecular structure have utilized computational methods to assess key electronic, optical, and nonlinear optical properties, confirming the superior properties of certain urea derivatives for optoelectronic device fabrications (M. Shkir et al., 2018). X-ray diffraction and DFT studies have also been conducted to confirm the structure of synthesized compounds and analyze their stability and charge delocalization (R. Rajkumar et al., 2015).

Chemical Reactions and Properties

Research into the chemical reactions and properties of 1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea and its derivatives reveals their potential in forming complexes through hydrogen bonding and their utility in the synthesis of pyrimidone and pyrimidine derivatives. For instance, the use of N,N′-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) as a reagent for the synthesis of such derivatives has been explored, showcasing an efficient method for their production (G. Rao et al., 2011).

Physical Properties Analysis

The physical properties of these compounds, including their vibrational modes and geometrical parameters, have been studied, with findings strongly correlating with experimental results, highlighting their potential in nonlinear optics due to significantly higher second and third harmonic generation values compared to standard urea molecules (M. Shkir et al., 2018).

Chemical Properties Analysis

The chemical properties, particularly focusing on the electrostatic potential maps and HOMO-LUMO gaps, provide insights into the reactivity and stability of these molecules. Such analyses have been crucial in identifying the applications of these molecules in optoelectronics and as potential anticancer agents (Jian Feng et al., 2020).

Scientific Research Applications

Electronic and Optical Properties

1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea and its derivatives demonstrate significant electronic and optical properties. A study highlighted the electrooptic characteristics of a novel chalcone derivative, revealing its potential in nonlinear optics, such as second and third harmonic generation studies, showing substantially higher efficiency than standard urea (Shkir et al., 2018).

Antiproliferative Activity

Research into 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives showcased significant antiproliferative effects on various cancer cell lines, suggesting their utility as potential anticancer agents (Jian Feng et al., 2020).

Nonlinear Optical Material

The synthesis of 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, a related compound, indicated high second harmonic generation efficiency, making it suitable for nonlinear optical (NLO) device applications (Anthoni Praveen Menezes et al., 2014).

Corrosion Inhibition

Mannich bases derived from urea compounds, including those with pyridin-4-yl groups, have been investigated for their effectiveness as corrosion inhibitors on steel surfaces in acidic environments. This research opens potential applications in industrial corrosion protection (M. Jeeva et al., 2015).

Anion Binding Studies

Studies have explored the binding of carboxylic acids by fluorescent pyridyl ureas, providing insights into the interactions between these molecules and organic acids. This research could have implications in sensor technology and chemical detection (L. Jordan et al., 2010).

Future Directions

The potential of “1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea” and similar compounds in pharmaceutical and therapeutic applications is an area of ongoing research . Their efficacy as anti-cancer agents has been noted, promoting work to synthesize a masked benzimidazole in a triazine ring as a new scaffold of a potential anti-cancer candidate .

properties

IUPAC Name

1-pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3N3O/c13-7-5-9(14)11(10(15)6-7)18-12(19)17-8-1-3-16-4-2-8/h1-6H,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOKNHVRVRMECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587911
Record name N-Pyridin-4-yl-N'-(2,4,6-trichlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea

CAS RN

97627-27-5
Record name N-Pyridin-4-yl-N'-(2,4,6-trichlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Aminopyridine (500 mg, 3.56 mmol) and 2,4,6-trichlorophenyl isocyanate (503.6 mg, 3.56 mmol 1.0 moleg), were dissolved in toluene, and the mixture was then stirred at 110° C. for 3 hr.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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